1,2-Dierucoyl-sn-glycero-3-phosphocholine
1,2-Dierucoyl-sn-glycero-3-phosphocholine
1,2-Dierucoyl-sn-glycero-3-PC is a phospholipid containing erucic acid (docosenoic acid;) at the sn-1 and sn-2 positions. It has been used in the study of lipid membranes and to determine the effect of long-chain phospholipids on the secondary structure of human islet amyloid polypeptide (hIAPP).
Brand Name:
Vulcanchem
CAS No.:
51779-95-4
VCID:
VC21170134
InChI:
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Molecular Formula:
C52H100NO8P
Molecular Weight:
898.3 g/mol
1,2-Dierucoyl-sn-glycero-3-phosphocholine
CAS No.: 51779-95-4
Cat. No.: VC21170134
Molecular Formula: C52H100NO8P
Molecular Weight: 898.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-Dierucoyl-sn-glycero-3-PC is a phospholipid containing erucic acid (docosenoic acid;) at the sn-1 and sn-2 positions. It has been used in the study of lipid membranes and to determine the effect of long-chain phospholipids on the secondary structure of human islet amyloid polypeptide (hIAPP). |
|---|---|
| CAS No. | 51779-95-4 |
| Molecular Formula | C52H100NO8P |
| Molecular Weight | 898.3 g/mol |
| IUPAC Name | [(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 |
| Standard InChI Key | SDEURMLKLAEUAY-JFSPZUDSSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
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